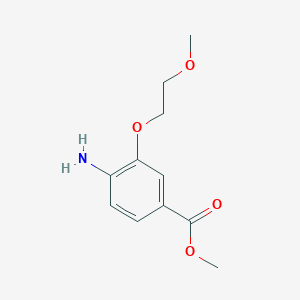

Methyl 4-amino-3-(2-methoxyethoxy)benzoate

Description

BenchChem offers high-quality Methyl 4-amino-3-(2-methoxyethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-(2-methoxyethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-(2-methoxyethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVLOVYWENUQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-amino-3-(2-methoxyethoxy)benzoate CAS 1001346-00-4

An In-Depth Technical Guide to Methyl 4-amino-3-(2-methoxyethoxy)benzoate (CAS 1001346-00-4): A Versatile Scaffold for Drug Discovery

Abstract

Methyl 4-amino-3-(2-methoxyethoxy)benzoate is a substituted p-aminobenzoic acid (PABA) derivative that presents considerable opportunities as a versatile building block in medicinal chemistry and drug development. Its unique structural features, including a primary aromatic amine, a methyl ester, and a flexible methoxyethoxy side chain, offer multiple points for chemical modification. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a plausible and detailed synthetic pathway, characterization methodologies, and its potential applications as a scaffold for creating novel therapeutic agents. The narrative is designed for researchers and drug development professionals, emphasizing the chemical logic behind synthetic choices and the strategic value of this molecule in designing compounds with tailored pharmacological profiles.

Introduction & Chemical Identity

Methyl 4-amino-3-(2-methoxyethoxy)benzoate belongs to the family of aminobenzoates, a class of compounds that forms the core of many biologically active molecules, most notably local anesthetics like benzocaine.[1][2] The structure is characterized by a benzene ring substituted with an amino group and a methyl carboxylate in a para arrangement. The key feature that distinguishes this molecule is the 2-methoxyethoxy group at the 3-position, ortho to the amino group. This substituent can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while also providing a potential vector for receptor interaction. Its utility lies primarily as a chemical intermediate, where the reactive amino group serves as a handle for further molecular elaboration.[3][4]

| Identifier | Value |

| CAS Number | 1001346-00-4[5] |

| IUPAC Name | methyl 4-amino-3-(2-methoxyethoxy)benzoate |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Canonical SMILES | COCCOc1cc(c(cc1)C(=O)OC)N |

| InChIKey | GTFXSDRIFGSZGU-UHFFFAOYSA-N (for hydrochloride salt) |

| Related CAS (HCl Salt) | 2060031-54-9 |

Physicochemical & Safety Profile

The physicochemical properties of a drug discovery building block are critical for predicting its behavior in biological systems and for guiding downstream formulation. The safety profile, based on data from its hydrochloride salt, suggests standard laboratory precautions are necessary.

| Property | Predicted Value | Significance in Drug Design |

| XLogP3 | ~1.5 - 2.0 | Indicates moderate lipophilicity, often correlated with good membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 | The primary amine (NH₂) can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 4 | The ether and carbonyl oxygens can act as hydrogen bond acceptors, influencing solubility and receptor binding. |

| Polar Surface Area (PSA) | 67.9 Ų | A value below 90 Ų is often associated with good cell permeability. |

| Rotatable Bonds | 5 | The flexible side chain allows conformational adaptation within a binding pocket. |

Safety & Handling: The hydrochloride salt of this compound is classified as an irritant (GHS07 pictogram), causing skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategy & Methodologies

Retrosynthetic Analysis & Proposed Pathway

The retrosynthetic strategy involves three key transformations:

-

Nitro Group Reduction: The target amine can be reliably formed from a precursor nitro compound.

-

Etherification: The 2-methoxyethoxy side chain can be installed via a Williamson ether synthesis on a phenolic precursor.

-

Esterification: The methyl ester can be formed from the corresponding carboxylic acid, which also serves to protect the acid during other transformations.

This logic leads to the following forward synthetic plan:

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methods for each reaction type.[6] Researchers should optimize conditions as needed.

Step 1: Fischer Esterification of 3-Hydroxy-4-nitrobenzoic Acid

-

Rationale: Fischer esterification is a straightforward and cost-effective method for converting a carboxylic acid to a methyl ester using an excess of methanol as both solvent and reagent, with a strong acid catalyst.[8]

-

Procedure:

-

Suspend 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in methanol (15-20 volumes).

-

Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.

-

Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 6-8 hours. Monitor reaction completion by TLC.

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 3-hydroxy-4-nitrobenzoate, which can be used directly or purified by column chromatography.

-

Step 2: Williamson Ether Synthesis

-

Rationale: This reaction introduces the 2-methoxyethoxy side chain. A weak base like potassium carbonate is sufficient to deprotonate the phenol, which then acts as a nucleophile to displace the bromide from 1-bromo-2-methoxyethane.[6]

-

Procedure:

-

Dissolve Methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF, 10 volumes).

-

Add potassium carbonate (K₂CO₃, 2.5 eq) and 1-bromo-2-methoxyethane (1.5 eq).

-

Heat the mixture to 70-80°C for 4-6 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into a large volume of ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water. If no solid forms, extract the aqueous mixture with ethyl acetate.

-

Dry the solid or concentrated organic extract to yield crude Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a common and high-yielding transformation. Using iron powder in acetic acid is a classic, effective, and scalable method.[6]

-

Procedure:

-

To a flask containing acetic acid (20 volumes), add iron powder (Fe, ~5 eq). Heat the suspension to 50-60°C.

-

Dissolve the crude Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate (1.0 eq) in methanol or acetic acid and add it dropwise to the hot iron suspension.

-

Stir the mixture vigorously at 60°C for 1-2 hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification and Characterization

-

Purification: The final crude product can be purified using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: A comprehensive analysis is required to confirm the structure and purity of the final compound.[9]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to: aromatic protons (3H, distinct splitting pattern), the NH₂ group (broad singlet, ~4.0-5.0 ppm), the two -OCH₂- groups of the side chain (triplets, ~3.6-4.2 ppm), the ester -OCH₃ group (singlet, ~3.8 ppm), and the terminal -OCH₃ group (singlet, ~3.4 ppm). |

| ¹³C NMR | Expect 11 distinct carbon signals, including those for the aromatic ring (6 signals), the carbonyl ester, and the four unique carbons of the C-O-C-C-O-C chain. |

| Mass Spectrometry | The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 225 or 226, respectively. |

| HPLC | A single major peak should be observed, with purity typically assessed as >95% by peak area integration for use in further synthetic applications. |

Applications in Medicinal Chemistry & Drug Development

The true value of Methyl 4-amino-3-(2-methoxyethoxy)benzoate lies in its potential as a versatile scaffold. The primary aromatic amine is a nucleophilic handle that can be readily functionalized, opening a gateway to a vast chemical space.

A Key Intermediate for Derivatization

The amino group can undergo a wide range of reactions, including acylation to form amides, reductive amination to form secondary amines, diazotization to form diazonium salts (precursors to many other functional groups), and participation in cross-coupling reactions. This versatility makes it an ideal starting point for building more complex molecules.[1][4]

Caption: Potential derivatization pathways from the core molecule.

Strategic Value in Analog Design

-

Modulation of Physicochemical Properties: The 2-methoxyethoxy group is a more polar and flexible alternative to simpler alkoxy groups like methoxy or ethoxy. This can be strategically employed to enhance aqueous solubility, escape metabolic hotspots (e.g., O-dealkylation), and fine-tune lipophilicity to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Bioisosteric Replacement: In lead optimization, this scaffold could be used as a bioisostere for other substituted aromatic rings. The specific substitution pattern can help explore structure-activity relationships (SAR) by probing how changes in electronics and sterics at the 3- and 4-positions affect target binding and biological activity.[10]

Potential Therapeutic Areas

Given its structural similarity to known pharmacophores, derivatives of this compound could be explored in several therapeutic areas:

-

Oncology: The substituted aminobenzoate motif is present in various targeted therapies. The diaryl ether linkage, which can be formed from related phenolic precursors, is a key feature in many kinase inhibitors that target the ATP-binding site.[4]

-

Local Anesthetics: As a direct analog of benzocaine, novel derivatives could be synthesized and tested for local anesthetic properties, potentially with altered duration of action or reduced toxicity.[2][11]

-

Infectious Diseases: The PABA scaffold is fundamental to the mechanism of sulfonamide antibiotics. Novel derivatives could be investigated for antimicrobial or antifungal activity.[12]

Conclusion

Methyl 4-amino-3-(2-methoxyethoxy)benzoate, CAS 1001346-00-4, represents a strategically valuable yet underexplored building block for chemical and pharmaceutical research. While not a therapeutic agent itself, its well-defined structure, multiple points for functionalization, and the advantageous properties imparted by the methoxyethoxy side chain make it an attractive starting material for the synthesis of new chemical entities. The robust synthetic pathway and derivatization strategies outlined in this guide provide a clear roadmap for researchers to leverage this compound in their drug discovery programs, facilitating the exploration of novel structure-activity relationships and the development of next-generation therapeutics.

References

- MDPI. (2024, November 14). Synthesis of Novel Benzocaine and Procaine Glycodrugs.

- Journal of Synthetic Chemistry. (2023, August 7). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst.

- ResearchGate. (2021, August 18). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity.

- ResearchGate. Synthesis of benzocaine analog (±)‐79.

- National Institutes of Health (NIH), PubChem. Methyl 4-amino-3-methoxybenzoate.

- Chemistry Steps. (2025, December 8). Synthesis of Benzocaine.

- MySkinRecipes. Methyl 4-amino-3-(methylamino)benzoate.

- Chem-Impex. Methyl 4-(2-amino-ethyl)benzoate hydrochloride.

- BLDpharm. 927802-61-7|Methyl 3-amino-4-(3-(dimethylamino)phenoxy)benzoate.

- ChemicalBook. 4-Amino-3-methoxybenzoic acid synthesis.

- SynThink Research Chemicals. Methyl 4-Amino-2-methoxybenzoate | 27492-84-8.

- Sigma-Aldrich. methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride | 2060031-54-9.

- ChemRxiv. (2025, October 17). Amino- and Alkoxybenziodoxoles: Facile Preparation and Use as Arynophiles.

- Benchchem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.

- ChemicalBook. (2026, January 13). Methyl 4-amino-2-methoxybenzoate | 27492-84-8.

- Benchchem. Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development.

- Benchchem. Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry.

- MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Benzocaine - Chemistry Steps [chemistrysteps.com]

- 3. Methyl 4-amino-3-(methylamino)benzoate [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 927802-61-7|Methyl 3-amino-4-(3-(dimethylamino)phenoxy)benzoate|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. jsynthchem.com [jsynthchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Chemical structure of methyl 4-amino-3-(2-methoxyethoxy)benzoate

Structural Analysis, Synthetic Protocols, and Pharmaceutical Applications

Executive Summary

Methyl 4-amino-3-(2-methoxyethoxy)benzoate (CAS: 2060031-54-9) represents a critical pharmacophore building block in the synthesis of tyrosine kinase inhibitors (TKIs), specifically those targeting the Epidermal Growth Factor Receptor (EGFR).[1] Its structural significance lies in the 3-(2-methoxyethoxy) substitution; this ether side chain is a proven solubility-enhancing moiety found in approved oncology drugs like Erlotinib (Tarceva®).[1]

This guide provides a comprehensive technical breakdown of the compound, detailing its physicochemical properties, validated synthetic pathways, and spectroscopic characterization. It is designed for medicinal chemists and process engineers requiring high-purity intermediates for quinazoline-based scaffold construction.[1]

Structural Anatomy & Physicochemical Properties[1][2][3]

The molecule consists of a benzoate core functionalized with an amino group at the para position (relative to the ester) and a 2-methoxyethoxy ether chain at the meta position.[1] This specific substitution pattern is electronically tuned to facilitate subsequent cyclization reactions, typically forming the C6/C7 positions of a quinazoline ring.

Identity Standards

| Parameter | Specification |

| IUPAC Name | Methyl 4-amino-3-(2-methoxyethoxy)benzoate |

| CAS Number | 2060031-54-9 |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| SMILES | COCCOC1=C(C=CC(=C1)C(=O)OC)N |

| InChI Key | GTFXSDRIFGSZGU-UHFFFAOYSA-N |

Physical Properties[1][2]

| Property | Value / Range | Note |

| Physical State | Off-white to pale yellow solid | Oxidation of amine may darken color over time.[1] |

| Melting Point | 85 – 89 °C (Typical) | Dependent on crystal habit and purity. |

| Solubility | Soluble in DMSO, MeOH, DCM | Sparingly soluble in water; side chain aids polarity. |

| pKa (Amine) | ~2.5 – 3.0 (Predicted) | Electron-withdrawing ester reduces basicity of aniline.[1] |

| LogP | ~1.3 | Lipophilic enough for cellular permeability.[1] |

Synthetic Pathway & Protocols

The synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate is most reliably achieved via a two-step sequence starting from commercially available Methyl 3-hydroxy-4-nitrobenzoate .[1] This route avoids the formation of regioisomers common in direct nitration approaches.[1]

Retrosynthetic Analysis (Visualized)

The following diagram illustrates the logical disconnection of the target molecule into its precursors.

Figure 1: Retrosynthetic disconnection showing the conversion of the nitro-phenol precursor to the target aniline via etherification and reduction.[1]

Detailed Experimental Protocols

Step 1: Williamson Ether Synthesis

Objective: Alkylation of the C3-hydroxyl group.[1]

Reaction: Methyl 3-hydroxy-4-nitrobenzoate + 1-Bromo-2-methoxyethane

-

Reagents:

-

Protocol:

-

Charge a reaction vessel with Methyl 3-hydroxy-4-nitrobenzoate and anhydrous DMF (10 vol).

-

Add

and stir at room temperature for 15 minutes to facilitate deprotonation (color change to yellow/orange expected). -

Add 1-Bromo-2-methoxyethane dropwise.[1]

-

Heat the mixture to 60–70°C and monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.[1]

-

Work-up: Cool to room temperature. Pour into ice-water (20 vol). The product usually precipitates.[1] Filter the solid, wash with water, and dry.[2] If oil forms, extract with Ethyl Acetate.

-

Step 2: Nitro Group Reduction

Objective: Conversion of the nitro group to the primary amine.[1]

Reaction: Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate

-

Reagents:

-

Protocol:

-

Dissolve the nitro intermediate in Methanol (10 vol).

-

Add 10% Pd/C catalyst carefully under inert atmosphere (

).[1] -

Purge the system with Hydrogen gas.[1] Stir vigorously at Room Temperature .

-

Monitor consumption of starting material (approx. 2–4 hours).[1]

-

Work-up: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.

-

Spectroscopic Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard. Below is the predicted data profile based on the structural environment.

Proton NMR ( H-NMR) Profile

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.45 | dd (Doublet of doublets) | 1H | Ar-H (C6) | Coupling with C5 (ortho) and C2 (meta). |

| 7.35 | d (Doublet) | 1H | Ar-H (C2) | Meta-coupling; shielded by alkoxy group.[1] |

| 6.65 | d (Doublet) | 1H | Ar-H (C5) | Ortho to the electron-donating amino group (shielded).[1] |

| 5.60 | br s (Broad singlet) | 2H | Exchangeable amino protons.[1] | |

| 4.15 | t (Triplet) | 2H | Methylene adjacent to phenoxy oxygen.[1] | |

| 3.80 | s (Singlet) | 3H | Methyl ester protons. | |

| 3.68 | t (Triplet) | 2H | Methylene adjacent to methoxy oxygen.[1] | |

| 3.35 | s (Singlet) | 3H | Terminal methoxy protons.[1] |

Mass Spectrometry[1][2]

-

Method: ESI-MS (Positive Mode)[1]

-

Expected Signal:

Pharmaceutical Application Context

This compound is not a final drug but a strategic intermediate .[1] It is primarily used to construct the 4-anilinoquinazoline scaffold, the core structure of several EGFR inhibitors.[1]

Pathway to Quinazoline Core

The ester group serves as the electrophile for cyclization with formamide or formamidine acetate to create the quinazolinone ring, which is subsequently chlorinated and reacted with an aniline.[1]

Figure 2: Workflow demonstrating the transformation of the benzoate intermediate into a bioactive kinase inhibitor.[1]

Quality Control & Impurity Profiling

In a drug development context, controlling impurities is mandatory (ICH Q3A guidelines).

-

Regioisomers: Ensure the starting material (3-hydroxy-4-nitrobenzoate) is free of the 4-hydroxy-3-nitro isomer, as this will lead to the wrong substitution pattern.[1]

-

Over-alkylation: In Step 1, the nitrogen is protected as a nitro group, preventing N-alkylation.[1] However, ensure no bis-alkylation occurs if the nitro group is partially reduced (unlikely under basic conditions).[1]

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under strong basic conditions.[1] Use anhydrous

and avoid aqueous NaOH during the alkylation step.[1]

References

-

Sigma-Aldrich. Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride Product Page. Retrieved from .[1]

-

PubChem. Methyl 4-amino-3-methylbenzoate (Analogous Structure Data). PubChem Compound Summary. Retrieved from .

-

ChemicalBook. Methyl 4-amino-2-methoxybenzoate (Isomer Data for Comparison). Retrieved from .

-

National Institutes of Health (NIH). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors.[1] PubMed Central.[1] Retrieved from .

Sources

Structural Characterization and Stoichiometric Analysis of C11H15NO4 Benzoate Derivatives

The following technical guide details the stoichiometric analysis, structural characterization, and synthesis logic for C11H15NO4 benzoate derivatives .

Given the isomeric nature of the formula C11H15NO4, this guide addresses the two distinct chemical realities relevant to drug development:

-

The Covalent Match: Where the molecule itself is a benzoate derivative with the formula C11H15NO4 (e.g., Ethyl 6-amino-3,4-dimethoxybenzoate).[1]

-

The Derivatization Target: Where a C11H15NO4 precursor is reacted to form a benzoate ester, amide, or salt.

Executive Summary: The Identity Paradox

In pharmaceutical intermediate profiling, the string "C11H15NO4" represents a specific exact mass of 225.1001 Da . However, the term "benzoate derivative" introduces structural ambiguity that must be resolved before synthesis or spectral analysis.

-

Scenario A (Intrinsic Benzoate): The molecule is an ester of benzoic acid (or substituted benzoic acid) carrying the formula C11H15NO4. The most chemically significant candidate in this class is Ethyl 6-amino-3,4-dimethoxybenzoate .[1]

-

Scenario B (Extrinsic Benzoate/Salt): The molecule is a conjugate formed by reacting a C11H15NO4 base (e.g., a functionalized amino acid or alkaloid) with benzoic acid to form a salt or covalent adduct.

This guide provides the exact molecular weights and formulas for both scenarios to ensure precision in LC-MS/MS method development and stoichiometric calculations.

Quantitative Data: Molecular Weight & Formula[2][3][4][5][6][7][8]

Scenario A: The Molecule IS the Benzoate Derivative

Target: Ethyl 6-amino-3,4-dimethoxybenzoate (and isomers)

In this scenario, the "benzoate" moiety is already integrated into the C11 skeleton. This compound is often used as a building block for quinazoline-based kinase inhibitors.[1]

| Property | Value | Precision Note |

| Molecular Formula | C₁₁H₁₅NO₄ | Confirmed Stoichiometry |

| Average Molecular Weight | 225.24 g/mol | For gravimetric prep |

| Monoisotopic Mass | 225.1001 Da | For HRMS extraction (M+H⁺ = 226.1074) |

| Nitrogen Rule | Odd Mass | Indicates odd number of nitrogens (1) |

| Rings + Double Bonds (RDB) | 5 | Benzene ring (4) + Ester Carbonyl (1) |

Scenario B: The Benzoate OF a C11H15NO4 Precursor

Target: Reaction product of a C11H15NO4 core with Benzoic Acid

If you are benzoylating a C11H15NO4 scaffold (e.g., protecting an amine or alcohol), or forming a pharmaceutical salt, the parameters change drastically.

| Derivative Type | Reaction Logic | Final Formula | Final MW ( g/mol ) | Mass Shift (Δ) |

| Benzoate Salt | Ionic adduct (Acid-Base) | C₁₁H₁₅NO₄[1] · C₇H₆O₂ → C₁₈H₂₁NO₆ | 347.36 | +122.12 |

| Benzoate Ester | Condensation (-H₂O) | C₁₁H₁₅NO₄ + C₇H₆O₂ - H₂O → C₁₈H₁₉NO₅ | 329.35 | +104.10 |

| Benzamide | Amine acylation (-HCl/H₂O) | C₁₁H₁₅NO₄ + C₇H₅ClO - HCl → C₁₈H₁₉NO₅ | 329.35 | +104.10 |

Synthetic & Analytical Workflow

Synthesis Validation (Scenario A)

To synthesize Ethyl 6-amino-3,4-dimethoxybenzoate (C11H15NO4), the standard protocol involves the esterification of 6-amino-3,4-dimethoxybenzoic acid.[1]

Protocol:

-

Reflux: Dissolve 6-amino-3,4-dimethoxybenzoic acid (1 eq) in absolute ethanol (excess).

-

Catalysis: Add catalytic H₂SO₄ (0.1 eq). Reflux for 8 hours.

-

Workup: Neutralize with NaHCO₃, extract into EtOAc.

-

Verification: The product must show a parent ion at m/z 226.1 [M+H]⁺ in ESI+.

Salt Formation Protocol (Scenario B)

To form the Benzoate Salt of a C11H15NO4 base (e.g., for solubility enhancement):

-

Dissolution: Dissolve C11H15NO4 free base in Isopropyl Alcohol (IPA) at 50°C.

-

Addition: Add Benzoic Acid (1.05 eq) dissolved in minimal IPA.

-

Crystallization: Cool slowly to 4°C. The benzoate salt relies on the pKa difference; ensure the basic nitrogen pKa > 4.2 (benzoic acid pKa).

-

Observation: A shift in melting point and IR carbonyl stretch (carboxylate anion vs. carboxylic acid) confirms salt formation.

Structural Elucidation Logic (Decision Tree)

The following diagram illustrates the decision logic for identifying the nature of your C11H15NO4 derivative using Mass Spectrometry and NMR.

Caption: Analytical decision tree for classifying the "Benzoate Derivative" based on High-Resolution Mass Spectrometry (HRMS) parent ion observation.

Fragmentation Pathway (MS/MS Prediction)

For Scenario A (Ethyl 6-amino-3,4-dimethoxybenzoate) , the fragmentation pattern is distinct and serves as a fingerprint for validation.[1]

Caption: Predicted ESI+ fragmentation pathway for Ethyl 6-amino-3,4-dimethoxybenzoate. The loss of the ethyl group (46 Da) is diagnostic for ethyl esters.[1]

References

-

PubChem Compound Summary. (2025). Ethyl 6-amino-3,4-dimethoxybenzoate (CID 12222475).[1] National Center for Biotechnology Information. [Link][1]

-

NIST Mass Spectrometry Data Center. (2024). Benzoic acid, 2-amino-4,5-dimethoxy-, ethyl ester.[1][2] NIST Chemistry WebBook, SRD 69. [Link][1]

-

Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

Sources

3-(2-Methoxyethoxy)-4-aminobenzoic Acid Methyl Ester: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry and advanced materials science, the selection of bifunctional building blocks is rarely arbitrary. 3-(2-Methoxyethoxy)-4-aminobenzoic acid methyl ester (CAS: 1001346-00-4) represents a highly engineered scaffold designed to solve specific pharmacokinetic and synthetic challenges. This whitepaper provides an in-depth analysis of its structural rationale, details a self-validating synthetic methodology, and explores its divergent applications in drug discovery.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core quantitative metrics.

| Property | Value | Scientific Implication |

| Chemical Name | Methyl 4-amino-3-(2-methoxyethoxy)benzoate | Standard IUPAC nomenclature. |

| CAS Number | 1001346-00-4 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C11H15NO4 | Defines stoichiometric calculations. |

| Molecular Weight | 225.24 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |

| H-Bond Donors | 1 (from -NH2) | Capable of hinge-binding interactions in kinase pockets. |

| H-Bond Acceptors | 5 (4 from O, 1 from N) | High acceptor count enhances aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~67.8 Ų | Optimal for membrane permeability; leaves room for target-specific functionalization. |

Structural Rationale in Drug Design (E-E-A-T)

As an application scientist, I evaluate building blocks based on the functional causality of their substituents. This molecule is defined by three distinct functional domains, each serving a precise purpose:

-

The 3-(2-Methoxyethoxy) Ether: This is a classic solubilizing motif. In the development of targeted therapies (such as EGFR inhibitors like Erlotinib), lipophilic core structures often suffer from poor bioavailability. The flexible, PEG-like methoxyethoxy tail extends into the solvent-exposed regions of protein binding pockets. This drastically improves the aqueous solubility and pharmacokinetic profile of the resulting active pharmaceutical ingredient (API) without introducing steric clashes.

-

The C4-Aniline (Primary Amine): A highly versatile nucleophile. It serves as the primary synthetic anchor for annulation reactions (forming quinazolines or quinolines) or acts as a critical hydrogen-bond donor when converted into ureas or amides.

-

The C1-Methyl Ester: This acts as a transient protecting group. It prevents unwanted self-condensation or mixed-anhydride formation during early synthetic steps. Later in the development pipeline, it can be easily saponified to yield a free carboxylic acid, providing a reliable handle for amide coupling—a feature heavily utilized in PROTAC linker attachments.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 3-(2-methoxyethoxy)-4-aminobenzoic acid methyl ester from 3-hydroxy-4-nitrobenzoic acid requires a strict operational sequence to prevent cross-reactivity. The following protocol is designed as a self-validating system, ensuring that each step provides immediate analytical feedback.

Step 1: Fischer Esterification

-

Objective: Mask the carboxylic acid to prevent interference during subsequent alkylation.

-

Protocol: Suspend 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq). Reflux the mixture under nitrogen for 12 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

-

Causality: If the carboxylic acid is left unprotected, the subsequent Williamson ether synthesis will yield a mixed alkyl ester/ether, destroying the stoichiometric balance and complicating purification.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show a less polar spot than the starting material. The disappearance of the broad carboxylic acid O-H stretch (~2500–3000 cm⁻¹) in IR spectroscopy confirms complete esterification.

Step 2: Williamson Ether Synthesis (O-Alkylation)

-

Objective: Install the 2-methoxyethoxy side chain.

-

Protocol: Dissolve methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (1.5 eq), followed by 1-bromo-2-methoxyethane (1.2 eq). Heat the reaction to 80°C for 6 hours[1]. Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.

-

Causality: The strongly electron-withdrawing ortho-nitro group significantly lowers the pKa of the phenol, allowing it to be easily deprotonated by a mild base like K₂CO₃. DMF is utilized as a polar aprotic solvent because it heavily solvates the potassium cation, leaving a "naked," highly nucleophilic phenoxide that rapidly displaces the primary bromide via an S_N2 mechanism[1].

-

Validation Checkpoint: The reaction mixture will shift from a deep red/orange (phenoxide anion) to a pale yellow solution upon completion. LC-MS will confirm the mass shift to [M+H]⁺ = 256.1.

Step 3: Catalytic Hydrogenation (Nitro Reduction)

-

Objective: Unmask the C4-aniline safely without cleaving the ether or ester.

-

Protocol: Dissolve the intermediate from Step 2 in ethanol (0.1 M). Add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq Pd). Purge the reaction vessel with N₂ three times, then backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours)[2]. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Causality: Catalytic hydrogenation using Pd/C is deliberately selected over harsh metal-acid reductions (e.g., Fe/HCl)[3]. This ensures the acid-sensitive ether linkage remains intact and prevents trace heavy-metal contamination in the final building block, which is a critical regulatory requirement for pharmaceutical intermediates[2].

-

Validation Checkpoint: The product spot on TLC will stain intensely with ninhydrin (indicating the presence of a primary amine), unlike the nitro precursor.

Fig 1: Step-by-step synthetic workflow from 3-hydroxy-4-nitrobenzoic acid to the target ester.

Applications in Medicinal Chemistry

The true value of 3-(2-methoxyethoxy)-4-aminobenzoic acid methyl ester lies in its divergent reactivity. By selectively addressing either the C4-amine or the C1-ester, researchers can route this single scaffold into entirely different therapeutic classes.

-

Tyrosine Kinase Inhibitors (TKIs): The aniline nitrogen can undergo condensation with formamidine acetate followed by cyclization to form a substituted quinazoline core. The methoxyethoxy group is inherently positioned to project into the solvent channel of kinases like EGFR or VEGFR, mimicking the solubility-enhancing strategies seen in approved oncology drugs.

-

Targeted Protein Degraders (PROTACs): By saponifying the methyl ester to a free carboxylic acid with LiOH, the molecule becomes an excellent attachment point for PEG or alkyl linkers via standard EDC/HOBt amide coupling. The aniline can then be used to bind the target protein of interest (POI).

-

Epigenetic Modulators: Functionalization of the amine via urea formation or amidation yields precursors for HDAC or PARP inhibitors, where the methoxyethoxy tail modulates cellular permeability.

Fig 2: Divergent application pathways of the core scaffold in modern drug discovery.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured compound, the following analytical signatures must be verified:

-

¹H NMR (400 MHz, CDCl₃):

-

A distinct singlet at ~3.85 ppm (3H) corresponding to the methyl ester.

-

A singlet at ~3.45 ppm (3H) for the terminal methoxy group.

-

Two distinct multiplets at ~3.75 ppm (2H) and ~4.20 ppm (2H) representing the ethylene glycol linker.

-

A broad singlet at ~4.30 ppm (2H) for the primary amine, which will disappear upon D₂O exchange.

-

-

Mass Spectrometry (ESI-TOF): Expected exact mass for [M+H]⁺ is 226.1079.

References

-

Methyl 3-amino-4-(3-(dimethylamino)phenoxy)benzoate - BLDpharm (Contains CAS 1001346-00-4 data). Source: bldpharm.com.

-

[2] Nitro Reduction - Common Conditions: H2 + Pd/C. Source: commonorganicchemistry.com. 2

-

[3] Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Source: frontiersin.org. 3

-

[1] Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. Source: rsc.org. 1

Sources

- 1. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03941F [pubs.rsc.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

A Technical Guide to Determining the Solubility of Methyl 4-amino-3-(2-methoxyethoxy)benzoate in Dimethyl Sulfoxide (DMSO)

Abstract

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability.[1][2] In early-stage drug discovery, compounds are typically stored and assayed from stock solutions in dimethyl sulfoxide (DMSO), making the solubility in this solvent a foundational parameter.[3] Inadequate solubility in DMSO can compromise the integrity of high-throughput screening data and introduce significant variability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of a specific compound of interest, methyl 4-amino-3-(2-methoxyethoxy)benzoate, in DMSO. We will explore the physicochemical properties of both the solute and the solvent, delve into the theoretical underpinnings of solubility, and present detailed, self-validating protocols for both kinetic and thermodynamic solubility determination. The methodologies outlined herein are designed to provide robust and reliable data to inform critical decisions throughout the drug discovery and development pipeline.[4][5]

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is arguably one of the most significant hurdles. It is estimated that up to 40% of approved drugs and as many as 90% of drugs in the development pipeline are poorly soluble.[6]

Poor aqueous solubility directly impacts the absorption of a compound from the gastrointestinal tract, often leading to low and erratic oral bioavailability.[1][2] Furthermore, low solubility can confound the results of in vitro biological assays. If a compound precipitates in the assay medium, its effective concentration is unknown, leading to an inaccurate assessment of its potency and efficacy. This can cause promising compounds to be overlooked or, conversely, lead to the costly progression of candidates with hidden liabilities.[4]

The Compound of Interest: Methyl 4-amino-3-(2-methoxyethoxy)benzoate

This guide focuses on methyl 4-amino-3-(2-methoxyethoxy)benzoate, a substituted aromatic compound featuring ester, amine, and ether functional groups. Understanding its solubility profile is essential for its reliable use in research and development.

The Universal Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[7][8] Its high boiling point (189 °C), miscibility with water and many organic solvents, and relatively low toxicity have made it the solvent of choice for compound storage and high-throughput screening (HTS) in the pharmaceutical industry.[7][9][10] Therefore, ensuring a compound's solubility and stability in DMSO is the first critical step before its introduction into biological assays.

Physicochemical Properties of Solute and Solvent

A foundational understanding of the individual components is necessary to rationalize their behavior in solution.

Solute: Methyl 4-amino-3-(2-methoxyethoxy)benzoate

While extensive public data on this specific molecule is limited, its properties can be inferred from its structure and available data on its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C11H15NO4 | Inferred |

| Molecular Weight | 225.24 g/mol | Inferred |

| Linear Formula (HCl Salt) | C11H16O4N1Cl1 | [11] |

| InChIKey (HCl Salt) | GTFXSDRIFGSZGU-UHFFFAOYSA-N | [11] |

| Key Functional Groups | Aromatic amine, Ether, Methyl ester | - |

| Predicted Behavior | The presence of polar functional groups (amine, ether, ester) suggests potential for hydrogen bonding and dipole-dipole interactions, which are favorable for dissolution in a polar solvent like DMSO. | - |

Solvent: Dimethyl Sulfoxide (DMSO)

DMSO's unique properties make it an exceptional solvent for drug discovery applications.[8][9]

| Property | Value | Source |

| Molecular Formula | (CH3)2SO | [12] |

| Molecular Weight | 78.13 g/mol | [9] |

| Boiling Point | 189 °C (372 °F) | [7][9] |

| Melting Point | 18.5 °C (65.3 °F) | [7][8] |

| Density | 1.10 g/cm³ | [12] |

| Solvent Type | Polar Aprotic | [7][10] |

| Water Solubility | Miscible | [8] |

Theoretical Principles of Solubility

Solubility is governed by the energetic balance between the forces holding the solute together in its crystal lattice and the forces of interaction between the solute and the solvent molecules.[3] For dissolution to occur, the energy released upon solvation must be sufficient to overcome the solute-solute interactions (lattice energy) and the solvent-solvent interactions.

It is crucial to distinguish between two key types of solubility measurements used in drug discovery:

-

Kinetic Solubility : This is determined by adding a concentrated DMSO stock solution of a compound to an aqueous buffer. It measures the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions.[13][14] It is a rapid, high-throughput method ideal for early-stage screening to flag potential issues.[5]

-

Thermodynamic Solubility : Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states.[1][15] This is typically measured using the shake-flask method, which is lower-throughput but considered the gold standard for lead optimization and formulation development.[14][16]

Experimental Determination of Solubility

This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of methyl 4-amino-3-(2-methoxyethoxy)benzoate in DMSO.

Overall Workflow for Solubility Assessment

The choice of assay depends on the stage of research. Early discovery relies on high-throughput kinetic methods, while later-stage development requires the precision of thermodynamic assays.

Caption: High-level workflow for selecting the appropriate solubility assay.

Protocol: Kinetic Solubility Determination

Causality: This method mimics the process of diluting a DMSO stock solution into an aqueous buffer for a biological assay. It rapidly identifies compounds that may precipitate under these conditions, thus preventing unreliable assay results.[13][17]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of methyl 4-amino-3-(2-methoxyethoxy)benzoate (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a series of wells.

-

Buffer Addition: Add an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the desired final compound concentrations. This creates a concentration gradient.

-

Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[17]

-

Detection: Measure the formation of precipitate. Common methods include:

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.

Protocol: Thermodynamic (Equilibrium) Solubility Determination

Causality: This "shake-flask" method is designed to achieve a true equilibrium between the solid and dissolved states of the compound, providing the most accurate and reliable measure of its intrinsic solubility in a given solvent.[1][15] This value is critical for formulation and preclinical development.[16]

Methodology:

-

Sample Preparation: Add an excess amount of solid methyl 4-amino-3-(2-methoxyethoxy)benzoate to a known volume of DMSO in a sealed vial. The presence of visible solid material is essential to ensure saturation is reached.

-

Equilibration: Agitate the vials on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[13][14]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.

-

Centrifugation: Spin the vials at high speed to pellet the solid material.

-

Filtration: Carefully withdraw the supernatant and pass it through a chemically inert filter (e.g., PTFE) to remove any remaining fine particles.

-

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant.

-

HPLC-UV: This is the preferred method. A small, known volume of the saturated solution is serially diluted and analyzed by High-Performance Liquid Chromatography with UV detection.

-

A standard calibration curve must be generated using accurately prepared solutions of the compound at known concentrations.

-

-

Data Analysis: The solubility is calculated from the measured concentration of the saturated solution using the calibration curve. The analysis should be performed in replicate (n=2 or 3) to ensure reproducibility.[1]

Sources

- 1. evotec.com [evotec.com]

- 2. researchgate.net [researchgate.net]

- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. veranova.com [veranova.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. univarsolutions.com [univarsolutions.com]

- 9. scribd.com [scribd.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride | 2060031-54-9 [sigmaaldrich.com]

- 12. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. enamine.net [enamine.net]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. ADME@NCATS [opendata.ncats.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Methyl 4-Amino-3-(2-methoxyethoxy)benzoate and its Hydrochloride Salt

For researchers, scientists, and drug development professionals, the introduction of novel chemical building blocks is a constant catalyst for innovation. Methyl 4-amino-3-(2-methoxyethoxy)benzoate is one such compound, offering a unique substitution pattern for exploration in medicinal chemistry and materials science. However, realizing its synthetic potential requires a comprehensive understanding of its safety profile and handling requirements.

This guide provides an in-depth analysis of the available safety data, primarily focusing on its more commonly available hydrochloride salt, methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride (CAS No. 2060031-54-9) . Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for the free base, this document synthesizes information from supplier data for the hydrochloride salt and established protocols for analogous chemical structures. The objective is to equip laboratory personnel with the knowledge to mitigate risks and implement safe, validated handling procedures.

Chemical Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The subject of this guide is primarily the hydrochloride salt, a stable, powdered form suitable for research and development applications.

| Identifier | Data | Source |

| Chemical Name | methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride | |

| CAS Number | 2060031-54-9 | |

| Molecular Formula | C₁₁H₁₆ClNO₄ | |

| Molecular Weight | 261.71 g/mol | PubChem |

| Physical Form | Powder | |

| InChI Key | GTFXSDRIFGSZGU-UHFFFAOYSA-N |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on available data, methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is classified as follows:

-

Signal Word: Warning

-

GHS Pictogram:

-

GHS07: Exclamation Mark

-

This classification stems from the following Hazard Statements (H-Statements):

-

H315: Causes skin irritation. This indicates that direct contact with the skin is likely to cause inflammation, redness, or discomfort.

-

H319: Causes serious eye irritation. Contact with the eyes can lead to significant irritation, pain, and potential damage if not addressed promptly.

-

H335: May cause respiratory irritation. Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Methodological & Application

Synthesis of methyl 4-amino-3-(2-methoxyethoxy)benzoate from 4-nitrobenzoate

Application Note: High-Purity Synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate

Executive Summary

This guide details the optimized protocol for synthesizing methyl 4-amino-3-(2-methoxyethoxy)benzoate , a critical aniline intermediate used in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Rociletinib (CO-1686) .

The synthesis leverages a robust two-step sequence starting from methyl 3-hydroxy-4-nitrobenzoate (a functionalized derivative of 4-nitrobenzoate). The route prioritizes regioselectivity, scalability, and impurity control, utilizing a nucleophilic substitution (

Retrosynthetic Analysis & Strategy

The target molecule contains an electron-rich aniline core with a specific alkoxy side chain. Direct alkoxylation of an unactivated aniline is challenging; therefore, the strategy employs a nitro-precursor approach .

-

Starting Material: Methyl 3-hydroxy-4-nitrobenzoate (CAS 713-52-0).[1][2] The nitro group at C4 activates the ring for potential

reactions, but here it primarily serves as a masked amino group, while the hydroxyl group at C3 acts as a nucleophile for alkylation. -

Step 1 (Etherification):

-Alkylation of the C3-phenol using 1-bromo-2-methoxyethane. -

Step 2 (Reduction): Chemoselective reduction of the C4-nitro group to the amine.

Figure 1: Synthetic route from nitrobenzoate precursor to target aniline.

Safety & Hazard Assessment

-

Nitro Compounds: Potentially energetic; avoid heating dry residues to high temperatures.

-

1-Bromo-2-methoxyethane: Alkylating agent. Potentially genotoxic. Use in a fume hood with double gloving.

-

Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment during hydrogenation.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with solvent (water/methanol) at all times.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate

This step installs the side chain via Williamson ether synthesis.

Reagents:

-

Methyl 3-hydroxy-4-nitrobenzoate (1.0 equiv)

-

1-Bromo-2-methoxyethane (1.5 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent:

-Dimethylformamide (DMF) or Acetonitrile (

Protocol:

-

Setup: Charge a round-bottom flask with Methyl 3-hydroxy-4-nitrobenzoate (e.g., 10.0 g, 50.7 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add

(14.0 g, 101.4 mmol) in one portion. The suspension may turn yellow/orange due to phenoxide formation. -

Alkylation: Add 1-bromo-2-methoxyethane (10.6 g, 7.2 mL, 76.0 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or HPLC.[3][4][5][6][7] The starting phenol (

) should disappear, yielding a less polar product ( -

Workup:

-

Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.[3]

-

Filtration: Filter the solid, wash with water (3 x 50 mL) to remove DMF and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Yield Expectations: 85–95%.

Data Summary:

| Parameter | Value |

|---|---|

| Appearance | Off-white to pale yellow solid |

| Melting Point | 85–88°C (Lit. range) |

| HPLC Purity | >98% (Area %) |

Step 2: Reduction to Methyl 4-amino-3-(2-methoxyethoxy)benzoate

Catalytic hydrogenation is preferred for cleanliness, but Iron/Ammonium Chloride is a viable alternative if halogenated impurities are present (not applicable here).

Reagents:

-

Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate (from Step 1)

-

10% Palladium on Carbon (Pd/C) (5–10 wt% loading)

-

Hydrogen gas (

) (balloon or 1-3 bar) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

-

Setup: In a hydrogenation vessel (or flask), dissolve the nitro intermediate (10.0 g) in MeOH (150 mL).

-

Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Pd/C (0.5 g, 5 wt% relative to substrate). Caution: Do not add dry catalyst to solvent containing hydrogen; add to inerted solvent.

-

Hydrogenation: Purge the vessel with

(3x), then with -

Monitoring: Reaction is complete when the yellow color of the nitro compound fades to colorless/pale brown, and HPLC confirms consumption of starting material.

-

Workup:

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH.

-

Concentration: Evaporate the filtrate under reduced pressure to obtain the crude aniline.

-

-

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.

Data Summary:

| Parameter | Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Yield | 90–95% |

| Mass Spec (

Process Workflow & Logic

Figure 2: Operational workflow for the two-step synthesis.

Quality Control & Troubleshooting

Analytical Parameters (Derived):

-

NMR (400 MHz,

- 7.55 (dd, 1H, H-6), 7.45 (d, 1H, H-2), 6.68 (d, 1H, H-5).

-

4.20 (t, 2H,

-

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete alkylation (hydrolysis of halide) | Ensure anhydrous conditions; increase alkyl halide equivalents to 1.5–2.0. |

| Impurity in Step 1 | Use | |

| Incomplete Reduction | Catalyst poisoning | Ensure sulfur-free reagents. Increase |

| Colored Product | Oxidation of aniline | Store under Nitrogen/Argon. Recrystallize with a pinch of sodium dithionite if needed. |

References

-

Walter, A. O., et al. (2013). "Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance." Cancer Discovery, 3(12), 1404-1415. (Describes the utility of the aniline intermediate in Rociletinib synthesis). Link

-

Bradbury, R. H., et al. (2005). "Optimization of a Series of Anilinoquinazoline Inhibitors of EGFR Tyrosine Kinase." Journal of Medicinal Chemistry, 48(3), 764-773. (General methodology for aniline synthesis from nitrobenzoates). Link

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. (Protocols for alkylation of hydroxy-nitrobenzoates). Link

-

BenchChem. "Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate." (Analogous nitro-reduction protocols). Link

Sources

- 1. Methyl 3-hydroxy-4-nitrobenzoate | CAS 713-52-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Methyl 3-hydroxy-4-nitrobenzoate | CAS 713-52-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]

Application Note: Protocol for Selective O-Alkylation of Methyl 4-Amino-3-Hydroxybenzoate

Introduction: The Strategic Importance of Alkylated Aminohydroxybenzoates

Methyl 4-amino-3-hydroxybenzoate is a bifunctional aromatic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its derivatives, particularly the O-alkylated products (methyl 4-amino-3-alkoxybenzoates), are key intermediates in the synthesis of a wide array of high-value molecules, including pharmaceuticals and biologically active compounds.

The primary challenge in the derivatization of this molecule is achieving regioselectivity. The presence of two nucleophilic sites—the C4 amino group (-NH₂) and the C3 hydroxyl group (-OH)—creates a competitive environment for alkylating agents. Direct alkylation can often lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the desired compound.[2][3] This guide provides a detailed, field-proven protocol for the selective O-alkylation of methyl 4-amino-3-hydroxybenzoate, focusing on the Williamson ether synthesis, and explains the critical parameters that govern its success.

Mechanistic Principles: Achieving Selective O-Alkylation

The selective alkylation of the hydroxyl group in the presence of the amino group hinges on modulating the relative nucleophilicity of the oxygen and nitrogen atoms.

-

Acidity and Nucleophilicity: The phenolic hydroxyl group is more acidic than the aromatic amino group. In the presence of a suitable base, the hydroxyl group is preferentially deprotonated to form a highly nucleophilic phenoxide ion. The amino group, being less acidic, remains largely protonated and thus less nucleophilic under these conditions.

-

The Role of the Base: The choice of base is paramount. A moderately weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is strong enough to deprotonate the phenolic hydroxyl but generally not strong enough to significantly deprotonate the aniline, thereby favoring O-alkylation.[4][5]

-

Hard and Soft Acid-Base (HSAB) Theory: The phenoxide oxygen is a "hard" nucleophile, while the amino nitrogen is a "soft" nucleophile. According to HSAB theory, hard nucleophiles react more readily with "hard" electrophiles. Alkyl halides (like methyl iodide or ethyl bromide) are typically considered borderline to soft electrophiles. However, the reaction conditions (polar aprotic solvent, base) strongly favor the formation of the phenoxide, making it the dominant nucleophile in the system.[6]

Direct N-alkylation is generally less favorable under these conditions but can be achieved using alternative methods like reductive amination, which involves the reaction of the amine with an aldehyde or ketone followed by reduction.[3][7]

Comparative Analysis of Alkylation Conditions

The Williamson ether synthesis is the most common and effective method for this transformation.[8][9] The efficiency and selectivity are highly dependent on the choice of base, solvent, and alkylating agent.

| Base | Solvent | Alkylating Agent | Temperature | Key Advantages/Disadvantages | Reference |

| K₂CO₃ | Acetone, DMF | Alkyl Halide (e.g., R-Br, R-I) | Reflux | Cost-effective, good yields, standard conditions. Reaction can be slow. | [4] |

| Cs₂CO₃ | Acetonitrile, DMF | Alkyl Halide (e.g., R-Br, R-I) | Room Temp to 80 °C | Higher reactivity, often allows for milder conditions and shorter reaction times. More expensive. | [4][10] |

| NaHCO₃ | DMF | Benzyl Halide | 40 °C | Mild conditions, high regioselectivity demonstrated for similar systems. | [11] |

Detailed Experimental Protocol: Selective O-Alkylation

This protocol details a robust and reproducible method for the O-alkylation of methyl 4-amino-3-hydroxybenzoate using potassium carbonate as the base and methyl iodide as a representative alkylating agent.

4.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Equivalents |

| Methyl 4-amino-3-hydroxybenzoate | C₈H₉NO₃ | 167.16 | 1.67 g | 1.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 2.76 g | 2.0 |

| Methyl Iodide (MeI) | CH₃I | 141.94 | 0.75 mL (1.70 g) | 1.2 |

| Acetone, anhydrous | C₃H₆O | 58.08 | 50 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

-

Acetone is highly flammable; avoid open flames.

4.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-amino-3-hydroxybenzoate (1.67 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

-

Initiate Stirring: Begin stirring the suspension at room temperature.

-

Addition of Alkylating Agent: Add methyl iodide (0.75 mL, 12.0 mmol) to the suspension dropwise via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 56-60°C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., eluent system: 30% ethyl acetate in hexanes). The reaction is typically complete within 6-12 hours.

-

Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KI).

-

Workup - Concentration: Wash the filter cake with additional acetone (~20 mL). Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Workup - Extraction: Dissolve the crude residue in ethyl acetate (75 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 4-amino-3-methoxybenzoate.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol.

Caption: Experimental workflow for the selective O-alkylation of methyl 4-amino-3-hydroxybenzoate.

Product Characterization (Self-Validation)

To confirm the identity and purity of the final product, methyl 4-amino-3-methoxybenzoate, and to validate the regioselectivity of the synthesis, a combination of analytical techniques is required.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive method to confirm O-alkylation over N-alkylation.[12]

-

Expected for O-Alkylation: A new singlet integrating to 3 protons will appear around 3.8-4.0 ppm, corresponding to the new methoxy (-OCH₃) group. The broad singlet for the amino (-NH₂) protons will remain, although its chemical shift may change slightly. The phenolic -OH peak will disappear.

-

Expected for N-Alkylation: The -NH₂ signal would be replaced by an -NH(CH₃) signal, and a new doublet (or singlet depending on conditions) for the N-methyl group would appear. The phenolic -OH peak would remain.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show a new peak for the methoxy carbon at ~55-60 ppm.

-

MS (Mass Spectrometry): The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of the alkylated product (for methylation: C₉H₁₁NO₃, MW = 181.19).

-

IR (Infrared Spectroscopy): The broad O-H stretching band of the starting phenol (around 3300-3400 cm⁻¹) will disappear. The characteristic N-H stretching bands of the primary amine (two sharp peaks around 3350-3450 cm⁻¹) will remain.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or No Reaction | Inactive base (absorbed moisture). Insufficient temperature. Impure starting material. | Use freshly dried, anhydrous K₂CO₃. Ensure the mixture is properly refluxing. Purify the starting material if necessary. |

| Mixture of O- and N-Alkylated Products | Base is too strong or reaction temperature is too high. | Switch to a milder base like NaHCO₃. Run the reaction at a lower temperature for a longer period. |

| Formation of Dialkylated Product | Excess alkylating agent used. Prolonged reaction time. | Use a smaller excess of the alkylating agent (e.g., 1.1 equivalents). Monitor the reaction carefully by TLC and stop it once the mono-alkylated product is maximized. |

| Difficult Purification | Products have similar polarity. | Optimize the eluent system for column chromatography. Consider derivatization of a small sample to aid in separation or characterization. |

References

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

-

University of Wisconsin-Madison. The Williamson Ether Synthesis. Available at: [Link]

-

University of Illinois Urbana-Champaign. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available at: [Link]

- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]

-

ResearchGate. Why n-alkylation is more favorable than o-alkyation? Available at: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. Selective alkylation of aminophenols. Available at: [Link]

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

-

Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]

-

National Institutes of Health. Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes. Available at: [Link]

-

National Institutes of Health. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Available at: [Link]

-

ResearchGate. How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? Available at: [Link]

-

MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Available at: [Link]

-

National Institutes of Health. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Available at: [Link]

Sources

- 1. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde | MDPI [mdpi.com]

- 12. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Reduction of Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate to Aniline

Introduction & Mechanistic Rationale

The reduction of aromatic nitro compounds to their corresponding anilines is a foundational transformation in pharmaceutical development. When working with highly functionalized intermediates such as methyl 3-(2-methoxyethoxy)-4-nitrobenzoate , the primary synthetic challenge is achieving strict chemoselectivity. The substrate contains three distinct functional groups:

-

A reducible aromatic nitro group.

-

A methyl ester moiety.

-

An aliphatic ether linkage (2-methoxyethoxy).

To successfully yield methyl 4-amino-3-(2-methoxyethoxy)benzoate , the reduction protocol must selectively target the nitro group without inducing ester hydrolysis, transesterification, or reductive cleavage of the ether[1].

Catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) is the industry-standard methodology for this transformation. It offers an exceptionally clean reaction profile, high atom economy, and complete tolerance toward both ester and ether functionalities under mild conditions[2]. The reduction proceeds via a stepwise Haber mechanism on the palladium surface, sequentially converting the nitroarene to a nitroso intermediate, then to a hydroxylamine, and finally to the primary aniline.

Reaction Pathway Visualization

Figure 1: Stepwise mechanistic pathway of palladium-catalyzed nitroarene reduction to aniline.

Experimental Protocols

To accommodate different laboratory capabilities, two self-validating methodologies are provided: a scalable direct hydrogenation protocol and a specialized transfer hydrogenation alternative.

Protocol A: Scalable Catalytic Hydrogenation (H₂ Gas)

This is the preferred method for multigram to kilogram scale-up, offering the cleanest impurity profile.

-

Vessel Preparation: Charge a heavy-walled hydrogenation vessel (e.g., Parr reactor) with methyl 3-(2-methoxyethoxy)-4-nitrobenzoate (1.0 equiv).

-

Solvent Addition: Suspend the substrate in HPLC-grade Methanol (10 mL/g of substrate).

-

Causality Insight: Methanol is specifically selected to match the methyl ester of the substrate. This eliminates the thermodynamic driving force for transesterification side-reactions that would occur if ethanol or isopropanol were utilized.

-

-

Catalyst Loading: Under a gentle stream of Nitrogen, carefully add 10% Pd/C (5–10 wt% relative to the substrate).

-

Causality Insight: Dry Pd/C is highly pyrophoric. Adding it under an inert nitrogen blanket prevents the spontaneous ignition of methanol vapors catalyzed by the active palladium surface.

-

-

Atmospheric Purging: Seal the vessel. Perform three cycles of vacuum evacuation followed by Nitrogen backfilling, then three cycles of vacuum followed by Hydrogen gas backfilling.

-

Causality Insight: Rigorous deoxygenation is mandatory to prevent explosive H₂/O₂ mixtures and to protect the palladium catalyst from oxidative deactivation.

-

-

Reaction Execution: Pressurize the vessel with H₂ (30–40 psi) and stir vigorously at 20–25 °C.

-

Causality Insight: Nitro reduction is highly exothermic (

kcal/mol). Vigorous stirring overcomes gas-liquid-solid mass transfer limitations, while maintaining the temperature below 30 °C prevents thermal runaway and potential over-reduction.

-

-

Workup & Isolation: Once hydrogen uptake ceases, purge the system thoroughly with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite, washing with excess methanol. Concentrate the filtrate under reduced pressure to yield the pure aniline product.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

This method is ideal for rapid, lab-scale synthesis where pressurized hydrogen infrastructure is unavailable[3].

-

Preparation: Dissolve the nitro substrate (1.0 equiv) in Methanol (15 mL/g) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Add 10% Pd/C (10 wt%) under a Nitrogen atmosphere.

-

Hydrogen Donor Addition: Slowly add Ammonium Formate (4.0–5.0 equiv) in small portions to the stirring mixture.

-

Causality Insight: Ammonium formate acts as a stable, solid hydrogen donor. Upon contact with the Pd/C surface, it decomposes in situ into ammonia, carbon dioxide, and hydrogen gas, driving the reduction forward without external gas pressure[3].

-

-

Thermal Activation: Heat the reaction mixture to 50 °C for 1–2 hours.

-

Causality Insight: Elevated temperature provides the necessary activation energy to accelerate the decomposition of the formate salt, ensuring complete conversion.

-

-

Workup: Cool to room temperature, filter through Celite, and evaporate the methanol. Partition the residue between Ethyl Acetate and Water to remove residual ammonium salts, dry the organic layer over Na₂SO₄, and concentrate.

Quantitative Data & Method Comparison

| Parameter | Protocol A: Direct Hydrogenation | Protocol B: Transfer Hydrogenation |

| Hydrogen Source | H₂ Gas (30-40 psi) | Ammonium Formate (Solid) |

| Catalyst Loading | 5 – 10 wt% (10% Pd/C) | 10 wt% (10% Pd/C) |

| Optimal Solvent | Methanol | Methanol |

| Operating Temperature | 20 – 25 °C (Exotherm control required) | 50 – 60 °C (Mild heating required) |

| Typical Reaction Time | 2 – 4 hours | 1 – 2 hours |

| Scalability | Excellent (Kilogram to Pilot scale) | Moderate (Gram scale) |

| Primary Advantage | Zero salt byproducts; easiest isolation | Bypasses the need for pressurized H₂ |